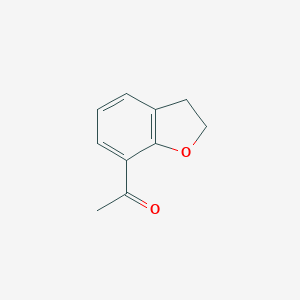

1-(2,3-Dihydro-7-benzofuranyl)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFONFAIHVPZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442348 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170730-06-0 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-Dihydro-7-benzofuranyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1-(2,3-Dihydro-7-benzofuranyl)ethanone

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Dihydro-7-benzofuranyl)ethanone is a heterocyclic compound featuring a 2,3-dihydrobenzofuran core substituted with an acetyl group.[1][2] The precise determination of its chemical structure is a critical first step in any research or development endeavor, as the arrangement of atoms dictates its physicochemical properties, biological activity, and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive, technically-grounded walkthrough of the modern spectroscopic techniques employed to unequivocally elucidate the structure of this molecule.

This document moves beyond a simple recitation of procedures. It is designed to provide a senior-level perspective, emphasizing the "why" behind experimental choices and the logical flow of data interpretation. By integrating data from multiple analytical techniques, we can construct a self-validating and robust structural assignment.

Molecular Context: The Building Blocks

Before delving into the analytical techniques, it is essential to understand the fundamental components of 1-(2,3-Dihydro-7-benzofuranyl)ethanone. The molecule, with the chemical formula C₁₀H₁₀O₂, consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring.[1][3] An acetyl group (C(=O)CH₃) is attached to this core. The primary challenge in structure elucidation is to confirm the connectivity and exact positioning of these functional groups.

The Analytical Workflow: A Multi-faceted Approach

The definitive elucidation of a chemical structure is rarely accomplished with a single technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the puzzle. The workflow for 1-(2,3-Dihydro-7-benzofuranyl)ethanone typically involves Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: A typical workflow for the structure elucidation of an organic compound.

Part 1: Unveiling the Functional Groups with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds, and by extension, the functional groups present in a molecule.[4]

Experimental Protocol (ATR-FTIR)

-

Background Spectrum: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded to subtract atmospheric interferences.[4]

-

Sample Application: A small amount of solid 1-(2,3-Dihydro-7-benzofuranyl)ethanone is placed directly onto the ATR crystal, and firm contact is ensured using a pressure arm.[4]

-

Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]

-

Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, is analyzed to identify characteristic absorption bands.[4]

Data Interpretation

The FTIR spectrum of 1-(2,3-Dihydro-7-benzofuranyl)ethanone will exhibit several key absorption bands that provide initial, crucial clues to its structure.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (dihydrofuran ring and methyl group) |

| ~1680-1660 | C=O stretch | Aryl ketone (acetyl group) |

| ~1600-1450 | C=C stretch | Aromatic (benzene ring) |

| ~1260-1000 | C-O stretch | Ether (dihydrofuran ring) |

The presence of a strong absorption in the carbonyl region (~1670 cm⁻¹) is indicative of the ketone. The C-O ether linkage of the dihydrofuran ring will also produce a characteristic signal. Aromatic C=C stretching bands further support the presence of the benzene ring.[5]

Part 2: Determining Molecular Weight and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Experimental Protocol (Electron Ionization - MS)

-

Sample Introduction: A small sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to ionize and form a molecular ion (M⁺).

-

Fragmentation: The high energy of electron impact often causes the molecular ion to break apart into smaller, charged fragments.

-

Mass Analysis: The ions are sorted according to their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation

The mass spectrum of 1-(2,3-Dihydro-7-benzofuranyl)ethanone (C₁₀H₁₀O₂) will show a molecular ion peak at an m/z corresponding to its molecular weight (162.19 g/mol ). The fragmentation pattern is particularly informative.

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A peak at m/z 147 (M-15) would result from the cleavage of the acetyl group's methyl radical.[6]

-

Formation of an acylium ion: A prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ acylium ion, is highly characteristic of a methyl ketone.

-

Cleavage of the dihydrofuran ring: Fragmentation of the dihydrofuran ring can lead to a variety of smaller ions, helping to confirm its presence.

The analysis of these fragmentation patterns allows for the piecing together of the molecule's structural components.[7][8]

Part 3: The Definitive Map - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.[4] Both ¹H and ¹³C NMR are essential.

Experimental Protocol

-

Sample Preparation: A small amount (5-10 mg) of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4]

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

2D NMR: For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.2 | Multiplet | 3H | Aromatic protons (H-4, H-5, H-6) |

| ~4.6 | Triplet | 2H | O-CH₂ (H-2) |

| ~3.2 | Triplet | 2H | Ar-CH₂ (H-3) |

| ~2.6 | Singlet | 3H | CO-CH₃ |

Rationale: The downfield chemical shifts of the aromatic protons are expected. The triplet multiplicity for the H-2 and H-3 protons indicates that they are adjacent to each other in the dihydrofuran ring. The singlet for the acetyl methyl group confirms it has no adjacent protons.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of different carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (ketone) |

| ~160-120 | Aromatic carbons |

| ~72 | O-CH₂ (C-2) |

| ~30 | Ar-CH₂ (C-3) |

| ~28 | CO-CH₃ |

Rationale: The carbonyl carbon is significantly downfield. The aromatic carbons appear in their characteristic region. The aliphatic carbons of the dihydrofuran ring and the acetyl methyl group are found upfield.

2D NMR for Unambiguous Assignment

-

COSY: This experiment shows correlations between protons that are coupled to each other, confirming the H-2/H-3 connectivity in the dihydrofuran ring.

-

HSQC: This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the ¹H and ¹³C signals for the CH and CH₂ groups.

-

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is critical for confirming the position of the acetyl group on the aromatic ring by observing a correlation between the acetyl methyl protons and the aromatic quaternary carbon (C-7).

Caption: Key HMBC correlation confirming the position of the acetyl group.

Conclusion

The structural elucidation of 1-(2,3-Dihydro-7-benzofuranyl)ethanone is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. FTIR provides the initial identification of functional groups, mass spectrometry confirms the molecular weight and offers fragmentation clues, and a suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity. By following this multi-faceted and self-validating approach, researchers can have high confidence in the assigned structure, forming a solid foundation for further investigation into the properties and applications of this compound.

References

- BenchChem. (n.d.). An In-depth Technical Guide on the Physical Properties of Substituted Benzofurans.

- PubChemLite. (n.d.). 1-(2,3-dihydro-7-benzofuranyl)ethanone.

- ResearchGate. (n.d.). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry.

- ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.

- ChemicalBook. (n.d.). 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID(35700-40-4) 1H NMR spectrum.

- Fluorochem. (n.d.). 1-(2,3-Dihydro-7-benzofuranyl)ethanone.

- ACS Publications. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry.

- PubMed. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816.

- NIH. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC.

- PubChem. (n.d.). 1-(2,3-Dihydro-7-benzofuranyl)ethanone.

- Sigma-Aldrich. (n.d.). 1-(2,3-Dihydro-7-benzofuranyl)ethanone.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1-(2,3-Dihydro-7-benzofuranyl)ethanone | C10H10O2 | CID 10607073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-(2,3-dihydro-7-benzofuranyl)ethanone (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted NMR Spectra of 1-(2,3-Dihydro-7-benzofuranyl)ethanone

Abstract

This technical guide provides a comprehensive, theoretical prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic ketone, 1-(2,3-Dihydro-7-benzofuranyl)ethanone. NMR spectroscopy is an unparalleled analytical technique for the unambiguous elucidation of molecular structures.[1] This document serves as a predictive framework for researchers engaged in the synthesis, isolation, or analysis of this compound and related benzofuran derivatives. By dissecting the molecule's structural and electronic features, we will systematically deduce the chemical shifts (δ), signal multiplicities, and integration patterns. This guide is grounded in fundamental NMR principles and supported by empirical data from analogous structures, offering a reliable reference for spectral assignment and structural verification.

Introduction and Core Molecular Structure

1-(2,3-Dihydro-7-benzofuranyl)ethanone is a member of the benzofuran family, a class of heterocyclic compounds prevalent in various natural products and pharmacologically active molecules.[2][3] Accurate structural characterization is paramount in drug discovery and development, and NMR spectroscopy remains the gold standard for this purpose. This guide will detail the logical process of predicting the NMR spectrum of this specific isomer, providing the rationale behind each assignment.

The molecule consists of a benzene ring fused to a dihydrofuran ring, with an acetyl group substituted at the C-7 position of the bicyclic system. The key structural features influencing the NMR spectrum are:

-

An aromatic system subject to substituent effects.

-

An electron-donating ether linkage within the dihydrofuran moiety.

-

An electron-withdrawing acetyl group , which significantly influences the electronic environment of the adjacent aromatic protons and carbons.

-

Two aliphatic methylene groups in a five-membered ring, whose protons are diastereotopic.

Below is the molecular structure with IUPAC-compliant atom numbering, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of 1-(2,3-Dihydro-7-benzofuranyl)ethanone with numbering.

Methodology for Spectral Prediction

The prediction of NMR spectra is a deductive process that integrates fundamental principles with empirical data. For this guide, a qualitative prediction is derived from established chemical shift theory and by drawing parallels with structurally similar compounds reported in the literature. For high-accuracy, quantitative predictions, computational methods such as Density Functional Theory (DFT) or machine learning-based software are routinely employed.[4][5]

The logical workflow for this predictive analysis is outlined below.

Caption: Workflow for the theoretical prediction of NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit five distinct sets of signals, corresponding to the three aromatic protons, two aliphatic methylene protons, and the acetyl methyl protons.

Aromatic Region (δ 6.8–7.8 ppm)

The three protons on the benzene ring (H-4, H-5, H-6) will each produce a unique signal. The acetyl group at C-7 is an ortho-, para-directing deactivator, strongly deshielding its ortho proton, H-6.

-

H-6: This proton is ortho to the electron-withdrawing carbonyl group, placing it furthest downfield in the aromatic region. It is coupled to H-5 (ortho coupling, J ≈ 7-9 Hz) and H-4 (meta coupling, J ≈ 1-2 Hz), and is expected to appear as a doublet of doublets (dd).

-

H-4: This proton is ortho to the dihydrofuran ring junction and meta to the acetyl group. It experiences ortho coupling to H-5 (J ≈ 7-9 Hz) and meta coupling to H-6 (J ≈ 1-2 Hz). It will also appear as a doublet of doublets (dd).

-

H-5: This proton is coupled to both H-4 and H-6 with similar ortho coupling constants. This will result in a signal that approximates a triplet (t) or appears as a doublet of doublets (dd) if the coupling constants are sufficiently different. It will be the most upfield of the aromatic signals.

Aliphatic Region (δ 3.2–4.8 ppm)

The dihydrofuran ring contains two methylene groups at positions C-2 and C-3.

-

H-2 (-OCH₂-): These protons are directly attached to a carbon adjacent to the ether oxygen. This strong deshielding effect will shift their signal significantly downfield compared to typical aliphatic protons. They are coupled to the H-3 protons, which will split the signal into a triplet (t) (J ≈ 8.5 Hz).

-

H-3 (-CH₂-): These protons are less deshielded than H-2 and will appear further upfield. They are coupled to the H-2 protons, also resulting in a triplet (t) (J ≈ 8.5 Hz).

Methyl Region (δ 2.5–2.7 ppm)

-

H-8 (-COCH₃): The three protons of the acetyl methyl group are chemically equivalent and have no adjacent protons to couple with. They will therefore appear as a sharp singlet. The adjacent carbonyl group deshields these protons, moving their signal downfield from a typical methyl signal.

Summary of Predicted ¹H NMR Data

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.6 - 7.8 | dd | ortho ≈ 8.0, meta ≈ 1.5 | 1H |

| H-4 | 7.3 - 7.5 | dd | ortho ≈ 8.0, meta ≈ 1.5 | 1H |

| H-5 | 6.8 - 7.0 | t or dd | ortho ≈ 8.0 | 1H |

| H-2 | 4.6 - 4.8 | t | vicinal ≈ 8.5 | 2H |

| H-3 | 3.2 - 3.4 | t | vicinal ≈ 8.5 | 2H |

| H-8 (CH₃) | 2.5 - 2.7 | s | - | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, as there are no elements of symmetry in the molecule.

Downfield Region (δ > 100 ppm)

This region contains the carbonyl carbon and the six aromatic carbons.

-

C-9 (C=O): The carbonyl carbon of the acetyl group will be the most deshielded carbon in the molecule, appearing at the far downfield end of the spectrum.

-

Aromatic Quaternary Carbons (C-3a, C-7, C-7a): C-7a, being attached to the electronegative oxygen, will be significantly downfield. C-7, attached to the carbonyl group, will also be downfield. C-3a will be the most shielded of the three.

-

Aromatic Methine Carbons (C-4, C-5, C-6): The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents. C-6 (ortho to the acetyl group) and C-4 are expected to be further downfield than C-5.

Upfield Region (δ < 100 ppm)

This region contains the aliphatic and methyl carbons.

-

C-2 (-OCH₂-): This carbon is attached to an oxygen atom, causing a significant downfield shift into the range of 70-75 ppm.

-

C-3 (-CH₂-): This aliphatic carbon is shielded relative to C-2 and will appear much further upfield.

-

C-8 (-CH₃): The methyl carbon of the acetyl group will be the most shielded carbon, appearing at the far upfield end of the spectrum.

Summary of Predicted ¹³C NMR Data

| Assigned Carbon | Predicted δ (ppm) | Carbon Type | Rationale |

| C-9 (C=O) | 195 - 200 | Quaternary (C=O) | Highly deshielded carbonyl carbon. |

| C-7a | 160 - 162 | Quaternary (Ar-O) | Attached to electronegative oxygen. |

| C-7 | 135 - 140 | Quaternary (Ar-C) | Attached to the acetyl substituent. |

| C-6 | 128 - 132 | Methine (Ar-H) | Deshielded by ortho-carbonyl group. |

| C-4 | 125 - 128 | Methine (Ar-H) | Aromatic CH. |

| C-3a | 122 - 125 | Quaternary (Ar-C) | Bridgehead carbon. |

| C-5 | 110 - 115 | Methine (Ar-H) | Shielded relative to other aromatic CHs. |

| C-2 | 70 - 75 | Methylene (-O-CH₂) | Attached to electronegative oxygen. |

| C-3 | 28 - 32 | Methylene (-CH₂-) | Standard aliphatic carbon. |

| C-8 (CH₃) | 25 - 28 | Methyl (-CH₃) | Shielded acetyl methyl carbon. |

Conclusion

This guide presents a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of 1-(2,3-Dihydro-7-benzofuranyl)ethanone based on fundamental principles of molecular structure and electronic effects. The predicted spectra feature distinct signals in the aromatic, aliphatic, and methyl regions, with chemical shifts and multiplicities governed by the interplay between the electron-donating ether group and the electron-withdrawing acetyl substituent. These predictions provide a robust analytical baseline for researchers, facilitating the confirmation of synthesis, aiding in the structural elucidation of related unknown compounds, and serving as a valuable reference for spectral interpretation in complex chemical environments.

References

-

MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available at: [Link]

-

Diaz et al. (n.d.). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. ChemMedChem. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Available at: [Link]

-

MD Topology. (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. Available at: [Link]

-

Chemaxon. (n.d.). NMR Predictor. Available at: [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Available at: [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

-

ResearchGate. (n.d.). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]

-

J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Available at: [Link]

-

PubMed Central (PMC). (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Available at: [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-. Available at: [Link]

-

ResearchGate. (n.d.). Resonance structures of 2-acetylbenzofuran representing the loci for further electrophilic substitution. Available at: [Link]

-

ResearchGate. (n.d.). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291528). Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol). Available at: [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Available at: [Link]

- Unknown Source. (n.d.). compared using 13C nmr spectroscopy.

-

ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Available at: [Link]

-

SpectraBase. (n.d.). 2,3-Dihydrobenzofuran-3-carboxylic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available at: [Link]

- ACS Publications. (2026). Chiral Carboxylic Acid Assisted Ir(III)

-

American Elements. (n.d.). 1-(2,3-Dihydrobenzofuran-6-yl)ethanone. Available at: [Link]

-

Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

-

PubMed Central (PMC). (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Available at: [Link]

-

ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]

Sources

The Pharmacological Landscape of Dihydrobenzofuran Derivatives

Executive Summary

The 2,3-dihydrobenzofuran scaffold represents a privileged structure in medicinal chemistry, distinct from its unsaturated benzofuran counterpart due to the loss of planarity at the furan ring. This structural nuance introduces chiral centers at C2 and C3, significantly influencing target binding affinity and metabolic stability. This guide analyzes the biological activity of these derivatives, focusing on their dominant role as tubulin polymerization inhibitors in oncology and their emerging utility in neuroprotection and anti-inflammatory pathways.

Structural Perspective & SAR Analysis

The biological efficacy of dihydrobenzofuran derivatives is tightly governed by specific substitution patterns. Unlike planar benzofurans, the 2,3-dihydro skeleton allows for "pucker" conformations that can better accommodate globular protein binding pockets, such as the colchicine site on tubulin.

Key Structure-Activity Relationships (SAR)

-

The C2 Position: Critical for steric fit. Substitutions here (e.g., aryl or alkyl groups) often dictate the stereochemical orientation necessary for receptor docking.

-

The Trimethoxy Motif: Frequently attached at the C2-aroyl position, this motif mimics the A-ring of colchicine, essential for microtubule destabilization.

-

C5/C6 Substitutions: Electron-donating groups (methoxy, hydroxyl) at these positions generally enhance potency by increasing electron density, facilitating hydrogen bonding with target residues.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing the dihydrobenzofuran scaffold based on therapeutic targets.

Caption: SAR decision tree for dihydrobenzofuran optimization across oncology, neurology, and inflammation.

Therapeutic Applications & Mechanisms[1][2]

Oncology: Microtubule Destabilization

The most validated application of dihydrobenzofuran derivatives (e.g., BNC105 analogs) is the disruption of microtubule dynamics. These compounds bind to the colchicine-binding site of β-tubulin.[1]

-

Mechanism: The agent binds to free tubulin dimers, preventing their incorporation into the growing microtubule. This leads to mitotic arrest at the G2/M phase, subsequent vascular collapse in tumors, and apoptosis.

-

Advantage: Unlike taxanes, these agents are often effective against Multi-Drug Resistant (MDR) cell lines overexpressing P-glycoprotein pumps.

Anti-Inflammatory: NF-κB and COX Inhibition

Recent studies highlight the ability of fluorinated dihydrobenzofurans to inhibit the Nuclear Factor-kappa B (NF-κB) pathway. By blocking the phosphorylation of IκBα, these compounds prevent the translocation of NF-κB to the nucleus, thereby downregulating pro-inflammatory cytokines (IL-6, TNF-α) and enzymes like COX-2.

Comparative Potency Data

The table below summarizes IC50 values for representative dihydrobenzofuran derivatives against key targets, synthesized from recent literature [1, 2].

| Compound Class | Primary Target | Cell Line / Assay | IC50 / Kd | Activity Type |

| BNC105 Analogs | Tubulin (Colchicine Site) | HUVEC (Endothelial) | 0.8 - 5.0 nM | Vascular Disruption |

| C2-Aroyl Derivatives | MCF-7 (Breast Cancer) | Cytotoxicity | 0.43 µM | Antiproliferative |

| Fluorinated Analogs | COX-2 | Enzymatic Assay | 1.2 - 9.0 µM | Anti-inflammatory |

| 2-Arylbenzofurans | AChE (Acetylcholinesterase) | Enzymatic Assay | ~0.08 µM | Neuroprotection |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for lipophilic heterocyclic compounds.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Validates the mechanism of action for anticancer derivatives.

Reagents:

-

Purified Tubulin (>99% pure, porcine brain source).

-

GTP (Guanozine triphosphate).

-

DAPI (4',6-diamidino-2-phenylindole) as a fluorescence reporter.

-

Control: Colchicine (Positive inhibitor), Paclitaxel (Enhancer), DMSO (Vehicle).

Workflow:

-

Preparation: Dilute test compounds in DMSO to 100x final concentration. Final DMSO in assay must be <1% to avoid solvent-induced artifacts.

-

Master Mix: Prepare tubulin (2 mg/mL) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and 10 µM DAPI.

-

Incubation: Add 50 µL of Master Mix to a pre-warmed (37°C) 96-well black plate containing 1 µL of test compound.

-

Kinetics: Immediately read fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

-

Analysis: Plot RFU vs. Time. Calculate

(polymerization rate) during the linear growth phase.-

Interpretation: A reduction in

and final plateau height compared to vehicle indicates polymerization inhibition.

-

Protocol B: Cell Viability Screening (Resazurin Reduction)

A superior alternative to MTT for high-throughput screening of dihydrobenzofurans due to better solubility of the reporter product.

-

Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Treat with serial dilutions of dihydrobenzofuran derivatives (0.01 µM – 100 µM) for 48h.

-

Critical Step: Include a "No Cell" blank to correct for background fluorescence of the compound itself (some benzofurans are fluorescent).

-

-

Development: Add Resazurin solution (final conc. 44 µM). Incubate 1–4 hours. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.

-

Readout: Measure fluorescence (Ex 560 nm / Em 590 nm).

-

Calculation:

Mechanistic Pathway Visualization

The following diagram details the downstream effects of dihydrobenzofuran binding to tubulin, leading to the apoptotic cascade.

Caption: Mechanism of Action: From tubulin binding to apoptotic cell death.

Future Directions

The field is moving toward Hybridization and PROTACs .

-

Hybrids: Combining the dihydrobenzofuran core with other pharmacophores (e.g., triazoles, chalcones) to create dual-action agents that target both tubulin and kinases.

-

PROTACs: Utilizing the dihydrobenzofuran scaffold as the "warhead" ligand to recruit E3 ligases, promoting the proteasomal degradation of specific proteins rather than simple inhibition.

References

-

Farhat, J., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity."[2] Cancers, 14(9), 2196.[3]

-

Maldonado, J., et al. (2023). "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents."[4] International Journal of Molecular Sciences.

-

Yun, Y., et al. (2021). "Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346–1356.[5]

-

Hishmat, O. H., et al. (1985). "Synthesis and antimicrobial activity of some benzofuran derivatives." Arzneimittelforschung, 35(5), 784-6.[6]

Sources

- 1. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Cheminformatics: 1-(2,3-Dihydro-7-benzofuranyl)ethanone

Topic: SMILES notation for "1-(2,3-Dihydro-7-benzofuranyl)ethanone" Content Type: In-depth Technical Guide

Executive Summary

This technical guide provides a rigorous analysis of 1-(2,3-Dihydro-7-benzofuranyl)ethanone (CAS: 170730-06-0), a specific regioisomer of the acetyl-substituted dihydrobenzofuran scaffold. While often overshadowed by its 4-isomer (a key intermediate in the synthesis of the melatonin receptor agonist Ramelteon ), the 7-isomer represents a distinct chemical space critical for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) profiling.

This document deconstructs the molecule's SMILES notation, outlines the cheminformatic logic required for its precise identification, and details the synthetic causality that dictates its production over more thermodynamically favored isomers.

Structural Identity & SMILES Analysis

The precision of chemical notation is paramount when distinguishing between regioisomers. For 1-(2,3-Dihydro-7-benzofuranyl)ethanone, the acetyl group is attached to the benzene ring at the position ortho to the furan oxygen (position 7).

Canonical SMILES Derivation

The canonical SMILES string for this molecule is: CC(=O)C1=CC=CC2=C1OCC2

Deconstruction Logic:

-

CC(=O) : Represents the acetyl group (ethanone moiety). The carbonyl carbon is the anchor point.

-

C1=CC=CC2=C1 : Describes the benzene ring. The label 1 closes the ring. The connection to the acetyl group is implicit at the first atom of this block.

-

OCC2 : Represents the dihydrofuran ring fusion. The oxygen (O) is attached to the benzene ring at the position adjacent to the acetyl group (position 7), and the carbons (CC) close the second ring at label 2.

Visualization of SMILES Parsing

The following diagram illustrates the logical parsing of the SMILES string into chemical substructures.

Figure 1: Hierarchical decomposition of the SMILES string, highlighting the modular assembly of the acetyl substituent and the bicyclic core.

Synthetic Causality & Regioselectivity

A critical aspect of working with this molecule is understanding why it cannot be synthesized through standard electrophilic aromatic substitution (EAS).

The Friedel-Crafts Trap

Attempting to synthesize this compound via standard Friedel-Crafts acetylation of 2,3-dihydrobenzofuran results in the 5-acetyl isomer, not the 7-acetyl target.

-

Mechanism: The oxygen atom is a strong ortho/para director. However, the para position (C5) is less sterically hindered and electronically favored compared to the ortho position (C7), which is "tucked" next to the furan ring.

-

Outcome: Reaction with Acetyl Chloride/AlCl₃ yields >90% of the 5-isomer.

The Directed Ortho-Lithiation (DoL) Solution

To access the 7-isomer exclusively, researchers must utilize Directed Ortho-Lithiation (DoL) .

-

Protocol: The ring oxygen acts as a Directing Metalating Group (DMG).[1] Treatment with n-butyllithium (n-BuLi) coordinates lithium to the oxygen, forcing deprotonation specifically at the C7 position.

-

Quenching: Subsequent reaction with an electrophile (e.g., N-methoxy-N-methylacetamide or acetic anhydride) yields the 7-acetyl derivative with high regiocidelity.

Figure 2: Divergent synthetic pathways. The standard Friedel-Crafts route fails to produce the target, necessitating a lithiation strategy driven by coordination chemistry.

Cheminformatics Data & Identifiers

For database integration and compound registration, the following identifiers must be used to ensure the correct isomer is referenced.

| Identifier Type | Value | Notes |

| Canonical SMILES | CC(=O)C1=CC=CC2=C1OCC2 | Unique string for the 7-isomer. |

| InChI String | InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3 | Standard IUPAC identifier. |

| InChIKey | MSFONFAIHVPZHN-UHFFFAOYSA-N | Hashed key for database lookups. |

| CAS Number | 170730-06-0 | Specific to the 7-isomer.[2][3][4] |

| Molecular Weight | 162.19 g/mol | |

| Monoisotopic Mass | 162.0681 Da | Useful for Mass Spec verification. |

Critical Note on Isomerism: Do not confuse this compound with 1-(2,3-dihydrobenzofuran-4-yl)ethanone (CAS: 125336-69-8), which is the primary intermediate for the insomnia drug Ramelteon . The 4-isomer has the acetyl group on the other side of the benzene ring, adjacent to the alkyl portion of the furan ring.

Experimental Protocol: Computational Conformer Generation

When using this SMILES for docking or 3D-QSAR, accurate conformer generation is required to account for the flexibility of the acetyl group relative to the rigid bicyclic core.

-

Input: CC(=O)C1=CC=CC2=C1OCC2

-

Protonation: Assume neutral state at pH 7.4.

-

Torsion Analysis:

-

The bond between the acetyl carbonyl carbon and the aromatic ring (C7) allows rotation.

-

Energy Minima: Expect planar conformations (0° or 180° dihedral) to be favored due to conjugation with the aromatic system, though steric clash with the furan oxygen lone pairs may induce a slight twist in the 7-isomer compared to the 5-isomer.

-

-

Validation: Calculate RMSD against the crystal structure of similar benzofuran derivatives (e.g., Khellin analogues) to verify the ring pucker of the dihydrofuran moiety.

References

-

PubChem. 1-(2,3-dihydro-1-benzofuran-7-yl)ethanone (Compound CID: 10607073). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Snieckus, V. (1990). Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational reference for the lithiation protocol described in Section 3). [Link]

-

Uchikawa, O., et al. (2002). Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239. (Context for the 4-isomer Ramelteon intermediate contrast). [Link]

Sources

Methodological & Application

Technical Dossier: Analytical Characterization of 1-(2,3-Dihydro-7-benzofuranyl)ethanone

Executive Summary & Significance

1-(2,3-Dihydro-7-benzofuranyl)ethanone (CAS: 170730-06-0), also known as 7-Acetyl-2,3-dihydrobenzofuran , is a critical structural isomer in the family of benzofuran derivatives.[1][2] While its 4-isomer is a well-known intermediate for the sleep-aid Ramelteon , the 7-isomer is pharmacologically significant as a key process-related impurity in the synthesis of Darifenacin (a muscarinic antagonist for overactive bladder).

Accurate characterization is essential not only for synthetic validation but also for regulatory compliance (ICH Q3A/Q3B) to distinguish it from its regioisomers (4-acetyl and 5-acetyl derivatives) which possess distinct biological activities.

Key Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-7-yl)ethanone |

| CAS Number | 170730-06-0 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Sparingly soluble in water.[3] |

Synthesis & Origin Analysis

Understanding the origin of this molecule is vital for establishing an impurity profile. Unlike the 5-isomer, which is the major product of direct Friedel-Crafts acylation, the 7-isomer is often synthesized via a directed lithiation or Grignard pathway to ensure regioselectivity.

Synthetic Pathway (Weinreb Amide Route)

The most robust synthesis involves the reaction of the Weinreb amide of 2,3-dihydrobenzofuran-7-carboxylic acid with methylmagnesium bromide. This avoids the mixture of isomers common in electrophilic aromatic substitution.

Spectroscopic Identification Protocols (Identity Pillar)

Nuclear Magnetic Resonance (NMR)

The 7-isomer has a distinct substitution pattern. The acetyl group at position 7 places it ortho to the furan oxygen, which creates a unique shielding/deshielding environment compared to the 5-isomer.

Protocol: Dissolve 10 mg of sample in 0.6 mL of CDCl₃. Acquire ¹H NMR (400 MHz minimum) with 16 scans.

Predicted ¹H NMR Assignment (CDCl₃):

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

|---|---|---|---|---|

| Acetyl-CH₃ | 2.60 | Singlet | 3H | Methyl ketone characteristic shift. |

| H-3 | ~3.25 | Triplet (J≈8.8Hz) | 2H | Benzylic methylene of dihydrofuran ring. |

| H-2 | ~4.65 | Triplet (J≈8.8Hz) | 2H | Ether methylene (deshielded by Oxygen). |

| H-5 | ~6.90 | Triplet (J≈7.5Hz) | 1H | Meta to acetyl, para to ether. |

| H-4 | ~7.10 | Doublet (J≈7.5Hz) | 1H | Meta to acetyl, ortho to alkyl. |

| H-6 | ~7.70 | Doublet (J≈7.5Hz) | 1H | Ortho to acetyl (deshielded by carbonyl anisotropy). |

Note: The key differentiator is the aromatic pattern. The 7-isomer shows a 1,2,3-trisubstituted benzene pattern (two doublets and a triplet), whereas the 5-isomer (common impurity) shows a 1,2,4-trisubstituted pattern (d, d, s).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

-

C=O Stretch: Strong band at 1675–1685 cm⁻¹ (Conjugated ketone).

-

C-O-C Stretch: Bands at 1240–1260 cm⁻¹ (Aryl alkyl ether).

-

Aromatic C=C: 1580–1600 cm⁻¹.

Mass Spectrometry (GC-MS / LC-MS)

-

Ionization: ESI+ (LC-MS) or EI (GC-MS).

-

Molecular Ion: [M+H]⁺ = 163.07 (ESI); M⁺ = 162.1 (EI).

-

Key Fragments (EI):

-

m/z 147 (M - CH₃): Loss of methyl group.

-

m/z 119 (M - C₂H₃O): Loss of acetyl group (distinctive for acyl benzenes).

-

Chromatographic Purity & Separation (Quality Pillar)

Separating the 7-isomer from its regioisomers (4-acetyl and 5-acetyl) requires a high-efficiency stationary phase. Standard C18 is effective, but Phenyl-Hexyl phases offer superior selectivity for aromatic isomers due to pi-pi interactions.

HPLC Method Protocol (Regioisomer Specific)

Objective: Quantify purity and detect isomeric impurities (Limit of Quantitation < 0.05%).

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl. |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[4]7) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 254 nm (aromatic ring) and 280 nm. |

| Injection Vol | 5-10 µL |

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold |

| 15.0 | 90 | Linear Ramp |

| 18.0 | 90 | Wash |

| 18.1 | 10 | Re-equilibration |

| 23.0 | 10 | End |

System Suitability Criteria:

-

Resolution (Rs): > 1.5 between 7-acetyl and 5-acetyl isomers (if present).

-

Tailing Factor: < 1.5 for the main peak.

-

RSD: < 2.0% for 5 replicate injections.

Isomer Differentiation Strategy

The elution order on a C18 column generally follows polarity and hydrogen bonding capability.

-

5-Acetyl isomer: Most polar, often elutes first.

-

4-Acetyl isomer: Sterically hindered, intermediate elution.

-

7-Acetyl isomer: Often elutes last due to intramolecular hydrogen bonding potential (between carbonyl O and furan O?) or specific hydrophobic interaction of the exposed acetyl group. Note: Elution order must be confirmed with standards.

References

-

ChemicalBook. (2025). 7-Acetyl-2,3-dihydrobenzofuran Properties and Suppliers. Retrieved from

-

GuideChem. (2025). 2,3-Dihydrobenzofuran Derivatives and Applications. Retrieved from

-

National Institutes of Health (NIH). (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC6514749. Retrieved from

-

Alfa Chemical. (2025). Specification Sheet: 170730-06-0. Retrieved from

-

Organic Chemistry Portal. (2023). Friedel-Crafts Acylation Mechanisms and Regioselectivity. Retrieved from

Sources

Technical Guide: 1-(2,3-Dihydro-7-benzofuranyl)ethanone in Medicinal Chemistry

[1]

Executive Summary & Strategic Context

The dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for major CNS and cardiovascular drugs.[1] While the 4-isomer is the well-known precursor for Ramelteon (insomnia) and Tasimelteon (non-24 disorder), and the 5-isomer leads to Darifenacin (overactive bladder), the 7-isomer —1-(2,3-Dihydro-7-benzofuranyl)ethanone —occupies a critical niche for Structure-Activity Relationship (SAR) exploration.[1]

This building block allows researchers to probe the "ortho-oxygen" steric space of the benzofuran ring.[1] It is increasingly utilized to synthesize PARP inhibitors , explore bioisosteres of salicylates, and create novel chiral alcohols via asymmetric transfer hydrogenation.[1]

Key Chemical Profile

| Parameter | Specification |

| Compound Name | 1-(2,3-Dihydro-7-benzofuranyl)ethanone |

| CAS Number | 170730-06-0 |

| Molecular Formula | |

| Molecular Weight | 162.19 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in Hexanes |

| Key Reactivity | Nucleophilic addition (carbonyl), |

Strategic Regiochemistry & Workflow

Understanding the regiochemical distinction is vital for project success. The 7-acetyl group is positioned ortho to the furan oxygen, creating unique electronic properties (electron donation from the oxygen lone pair) and steric constraints compared to its 4- and 5-isomers.[1]

Comparative Isomer Workflow (Graphviz)

Figure 1: Regiochemical divergence of dihydrobenzofuran building blocks.[1] The 7-isomer provides access to unique chemical space distinct from commercial API routes.

Detailed Experimental Protocols

The following protocols are optimized for the 7-isomer, accounting for the electron-donating effect of the adjacent oxygen atom, which can reduce the electrophilicity of the carbonyl carbon compared to the 5-isomer.

Protocol A: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Conversion of the acetyl group to an

Reagents:

-

1-(2,3-Dihydro-7-benzofuranyl)ethanone (1.0 eq)[1]

-

Triethyl phosphonoacetate (1.2 eq)[1]

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.3 eq)[1]

-

THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen (

), suspend NaH (1.3 eq) in anhydrous THF (10 mL/g of substrate) at 0°C. -

Phosphonate Addition: Add Triethyl phosphonoacetate dropwise over 15 minutes. The solution should turn clear/yellowish as the phosphonate anion forms.[1] Stir for 30 minutes at 0°C.

-

Substrate Addition: Dissolve 1-(2,3-Dihydro-7-benzofuranyl)ethanone in minimal THF. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Phase: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

-

Workup: Quench carefully with saturated

solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine, dry over -

Purification: The (E)-isomer is typically the major product.[1] Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85-92%

Data Validation:

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of the ketone to a chiral alcohol, a key pharmacophore step.[1]

Reagents:

-

Substrate (1.0 eq)[1]

-

Catalyst: RuCl (1 mol%)[1]

-

Formic Acid / Triethylamine (5:2 azeotropic mixture)[1]

-

Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a reaction vessel with Argon.

-

Solvation: Dissolve the ketone in DCM (0.5 M concentration).

-

Catalyst Addition: Add the Ruthenium catalyst (1 mol%).

-

Hydrogen Source: Add the Formic Acid/TEA mixture (3.0 eq) in one portion.

-

Reaction: Stir at 25°C for 12–24 hours.

-

Troubleshooting: If conversion is slow due to the ortho-oxygen effect, increase temperature to 35°C, but monitor enantiomeric excess (ee) closely as higher temps may erode chirality.[1]

-

-

Workup: Wash with water and saturated

.[1] Dry organic layer and concentrate.[1] -

Analysis: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Yield: >90% Target ee: >95% (with optimization)

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in HWE | Enolization of ketone | The 7-acetyl protons are less acidic than typical acetophenones due to the electron-rich ring.[1] Use a stronger base (NaH) rather than weak bases (LiCl/DBU) to ensure irreversible deprotonation of the phosphonate.[1] |

| Poor Solubility | Crystal lattice energy | The 7-isomer packs tightly.[1] Ensure full dissolution in THF before addition to the reaction vessel. |

| Regio-scrambling | Acidic conditions | Avoid strong Lewis acids (e.g., |

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2-8°C under inert gas. The compound is stable but can oxidize over prolonged exposure to air.[1]

-

Reactivity: Incompatible with strong oxidizing agents.[1]

-

Specific Note: Unlike the 5-isomer, the 7-isomer has a higher potential for chelation with metals due to the proximity of the carbonyl oxygen and the furan oxygen.[1] Use glass-lined reactors for large-scale GMP batches to prevent metal leaching.[1]

References

-

Yamano, T., et al. (2006).[1][2] "Approach to the synthesis of ramelteon via asymmetric hydrogenation." Tetrahedron: Asymmetry, 17(2), 184-190.[1] [1]

- Context: Establishes the standard for benzofuran functionaliz

-

Gong, Y., et al. (2014).[1] "Discovery and SAR of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives as PARP-1 Inhibitors." Journal of Medicinal Chemistry, 57(15).[1]

-

Context: Validates the use of 7-substituted dihydrobenzofurans as effective bioisosteres and scaffolds for enzyme inhibition.[1]

-

-

Wadsworth, W. S., & Emmons, W. D. (1961).[1][3] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733.[1]

-

Context: Foundational protocol for the HWE reaction described in Protocol A.[1]

-

Applikationshinweise und Protokolle zur Derivatisierung von 1-(2,3-Dihydro-7-benzofuranyl)ethanon

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese technische Anleitung bietet einen detaillierten Überblick über die Derivatisierung von 1-(2,3-Dihydro-7-benzofuranyl)ethanon, einem wichtigen Baustein in der medizinischen Chemie. Aufgrund des wachsenden Interesses an Dihydrobenzofuran-Derivaten wegen ihrer vielfältigen pharmakologischen Aktivitäten, wie z. B. krebshemmende, entzündungshemmende und antimikrobielle Eigenschaften, ist das Verständnis ihrer synthetischen Modifikationen von entscheidender Bedeutung.[1][2][3][4][5]

Einleitung: Die Bedeutung von 1-(2,3-Dihydro-7-benzofuranyl)ethanon

1-(2,3-Dihydro-7-benzofuranyl)ethanon, mit der Summenformel C₁₀H₁₀O₂ und einem Molekulargewicht von 162,19 g/mol , dient als vielseitiges Ausgangsmaterial für die Synthese komplexerer Moleküle.[6][7] Seine Struktur, die einen Dihydrobenzofuran-Kern mit einer Acetylgruppe kombiniert, bietet mehrere reaktive Stellen für die chemische Modifikation. Diese Modifikationen können die biologische Aktivität, Löslichkeit und andere pharmakokinetische Eigenschaften des Moleküls erheblich verändern.

Die Derivatisierung dieses Moleküls ist von besonderem Interesse für die Entwicklung neuer therapeutischer Wirkstoffe. Studien haben gezeigt, dass Derivate von Benzofuranen und Dihydrobenzofuranen ein breites Spektrum an biologischen Aktivitäten aufweisen.[1][8][9] Die gezielte Modifikation des Moleküls ermöglicht es Forschern, die Struktur-Wirkungs-Beziehungen zu untersuchen und Verbindungen mit verbesserter Wirksamkeit und Selektivität zu entwickeln.

Strategien zur Derivatisierung

Die Derivatisierung von 1-(2,3-Dihydro-7-benzofuranyl)ethanon kann an zwei Hauptstellen erfolgen: der Acetylgruppe und dem aromatischen Ring. Jede dieser Stellen bietet einzigartige Möglichkeiten für die Einführung neuer funktioneller Gruppen und die Erweiterung der molekularen Vielfalt.

Reaktionen an der Acetylgruppe

Die Carbonylgruppe und die benachbarten α-Wasserstoffatome der Acetylgruppe sind die primären Reaktionszentren. Gängige Derivatisierungsstrategien umfassen:

-

Aldol-Kondensation: Die Reaktion mit Aldehyden oder Ketonen in Gegenwart einer Base oder Säure führt zur Bildung von α,β-ungesättigten Ketonen (Chalconen), die selbst wichtige pharmakologische Eigenschaften besitzen.

-

Mannich-Reaktion: Die Reaktion mit Formaldehyd und einem sekundären Amin führt zur Einführung einer Aminomethylgruppe an der α-Position. Mannich-Basen sind für ihre vielfältigen biologischen Aktivitäten bekannt.

-

Reduktion: Die Reduktion der Ketogruppe zu einem sekundären Alkohol mittels Reduktionsmitteln wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) erzeugt ein neues chirales Zentrum und ermöglicht weitere Derivatisierungen am Alkohol.

-

Oxim- und Hydrazonbildung: Die Reaktion mit Hydroxylamin oder Hydrazinderivaten führt zur Bildung von Oximen bzw. Hydrazonen. Diese Derivate können als Zwischenprodukte für weitere Umwandlungen dienen oder selbst biologische Aktivität aufweisen.

Reaktionen am aromatischen Ring

Der Benzolring des Dihydrobenzofuran-Kerns kann durch elektrophile aromatische Substitution modifiziert werden. Die Position der Acetylgruppe und des Dihydrofuranrings beeinflusst die Regioselektivität dieser Reaktionen.

-

Halogenierung: Die Einführung von Halogenatomen (z. B. Brom oder Chlor) kann die Lipophilie und die metabolische Stabilität des Moleküls verändern und als Ankerpunkt für weitere Kreuzkupplungsreaktionen dienen.

-

Nitrierung: Die Einführung einer Nitrogruppe, die anschließend zu einer Aminogruppe reduziert werden kann, bietet einen Weg zur Synthese einer Vielzahl von Amid- und anderen stickstoffhaltigen Derivaten.

-

Friedel-Crafts-Acylierung/Alkylierung: Die Einführung weiterer Acyl- oder Alkylgruppen am aromatischen Ring kann die sterischen und elektronischen Eigenschaften des Moleküls modulieren.

Detaillierte Versuchsprotokolle

Die folgenden Protokolle beschreiben beispielhafte Derivatisierungsreaktionen für 1-(2,3-Dihydro-7-benzofuranyl)ethanon.

Protokoll 1: Synthese eines Chalcon-Derivats durch Claisen-Schmidt-Kondensation

Dieses Protokoll beschreibt die basenkatalysierte Kondensation von 1-(2,3-Dihydro-7-benzofuranyl)ethanon mit einem aromatischen Aldehyd.

Materialien:

-

1-(2,3-Dihydro-7-benzofuranyl)ethanon (1 Äquiv.)

-

Aromatischer Aldehyd (z. B. 4-Chlorbenzaldehyd) (1,1 Äquiv.)

-

Natriumhydroxid (NaOH)

-

Ethanol

-

Wasser

-

Magnetrührer mit Heizplatte

-

Rundkolben

-

Rückflusskühler

Durchführung:

-

Lösen Sie 1-(2,3-Dihydro-7-benzofuranyl)ethanon und den aromatischen Aldehyd in Ethanol in einem Rundkolben.

-

Bereiten Sie eine wässrige Lösung von Natriumhydroxid vor und fügen Sie diese langsam unter Rühren zur Reaktionsmischung hinzu.

-

Rühren Sie die Mischung bei Raumtemperatur für 2-4 Stunden oder bis die Reaktion durch Dünnschichtchromatographie (DC) als vollständig angezeigt wird.

-

Gießen Sie die Reaktionsmischung in kaltes Wasser und säuern Sie sie vorsichtig mit verdünnter Salzsäure an.

-

Der ausfallende Feststoff wird abfiltriert, mit Wasser gewaschen und an der Luft getrocknet.

-

Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol).

Erwartete Ergebnisse und Charakterisierung:

| Eigenschaft | Erwarteter Wert |

| Ausbeute | 70-90% |

| Erscheinungsbild | Farbloser bis gelblicher Feststoff |

| Charakterisierung | ¹H-NMR, ¹³C-NMR, Massenspektrometrie |

Protokoll 2: Reduktion der Ketogruppe zu einem Alkohol

Dieses Protokoll beschreibt die Reduktion der Carbonylgruppe zu einer Hydroxylgruppe unter Verwendung von Natriumborhydrid.

Materialien:

-

1-(2,3-Dihydro-7-benzofuranyl)ethanon (1 Äquiv.)

-

Natriumborhydrid (NaBH₄) (1,5 Äquiv.)

-

Methanol

-

Wasser

-

Magnetrührer

-

Rundkolben

-

Eisbad

Durchführung:

-

Lösen Sie 1-(2,3-Dihydro-7-benzofuranyl)ethanon in Methanol in einem Rundkolben und kühlen Sie die Lösung in einem Eisbad.

-

Fügen Sie Natriumborhydrid portionsweise unter Rühren hinzu.

-

Rühren Sie die Mischung für 1-2 Stunden bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen.

-

Löschen Sie die Reaktion durch vorsichtige Zugabe von Wasser.

-

Entfernen Sie das Methanol unter reduziertem Druck.

-

Extrahieren Sie das wässrige Gemisch mit einem organischen Lösungsmittel (z. B. Ethylacetat).

-

Trocknen Sie die vereinigten organischen Phasen über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

Erwartete Ergebnisse und Charakterisierung:

| Eigenschaft | Erwarteter Wert |

| Ausbeute | 85-95% |

| Erscheinungsbild | Farbloses Öl oder niedrigschmelzender Feststoff |

| Charakterisierung | ¹H-NMR, ¹³C-NMR, IR (Auftreten einer breiten OH-Bande) |

Visualisierung der Derivatisierungswege

Die folgenden Diagramme veranschaulichen die grundlegenden Derivatisierungsstrategien.

Abbildung 1: Übersicht über die Derivatisierungswege.

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.

Schlussfolgerung und Ausblick

Die Derivatisierung von 1-(2,3-Dihydro-7-benzofuranyl)ethanon ist ein vielversprechender Ansatz zur Entdeckung neuer bioaktiver Moleküle. Die in dieser Anleitung beschriebenen Protokolle und Strategien bieten eine solide Grundlage für die Synthese einer breiten Palette von Derivaten. Zukünftige Forschungsarbeiten könnten sich auf die Entwicklung neuer katalytischer Methoden zur selektiven Funktionalisierung dieses Moleküls konzentrieren, um den Zugang zu noch komplexeren und potenteren Verbindungen zu erweitern.[10] Die Untersuchung der biologischen Aktivität der neu synthetisierten Derivate wird entscheidend sein, um ihr therapeutisches Potenzial zu erschließen.

Referenzen

-

CP Lab Safety. 1-(2,3-Dihydro-7-benzofuranyl)ethanone, 95% Purity, C10H10O2, 5 grams. Verfügbar unter:

-

American Elements. 1-(2,3-Dihydrobenzofuran-6-yl)ethanone. Verfügbar unter:

-

PubChemLite. 1-(2,3-dihydro-7-benzofuranyl)ethanone. Verfügbar unter:

-

Wiley Online Library. Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Verfügbar unter:

-

PubMed. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Verfügbar unter:

-

PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Verfügbar unter:

-

PubMed Central. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Verfügbar unter:

-

ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Verfügbar unter:

-

RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. Verfügbar unter:

-

ResearchGate. (PDF) Medicinal active applications of Dibenzofuran derivatives. Verfügbar unter:

-

PubMed Central. New Benzofuran Derivatives as an Antioxidant Agent. Verfügbar unter:

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. americanelements.com [americanelements.com]

- 8. researchgate.net [researchgate.net]

- 9. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Mechanistic Insights & Protocols for 1-(2,3-Dihydro-7-benzofuranyl)ethanone

Abstract & Structural Significance

This guide details the chemical behavior, synthesis, and functionalization of 1-(2,3-dihydro-7-benzofuranyl)ethanone (CAS: 170730-06-0). Unlike its more common isomer (the 5-acetyl derivative), the 7-acetyl isomer presents unique steric and electronic challenges due to the proximity of the acetyl group to the furan ring oxygen.

This molecule serves as a critical "privileged scaffold" in the synthesis of high-affinity nicotinic acetylcholine receptor (nAChR) agonists, melatonin receptor ligands (analogous to Ramelteon), and multitarget-directed ligands for neurodegenerative applications.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]

-

Regiochemistry: The C7 position is ortho to the cyclic ether oxygen. This creates a strong directing effect for lithiation but steric crowding for downstream nucleophilic attacks.

-

Electronic Profile: The dihydrobenzofuran ring is electron-rich. Standard electrophilic reagents (e.g.,

) may attack the C5 aromatic position (para to oxygen) preferentially over the acetyl alpha-carbon unless specific protocols are employed.

Synthesis Strategy: The Regioselectivity Challenge

A common pitfall in working with this scaffold is assuming standard Friedel-Crafts acylation of 2,3-dihydrobenzofuran yields the 7-isomer. It does not. Direct acylation predominantly yields the 5-isomer due to less steric hindrance and para-activation.

To access the 7-isomer with high fidelity, Directed Ortho-Lithiation (DoM) is the industry-standard protocol.

Diagram 1: Synthesis & Selectivity Logic

Caption: Divergent synthesis pathways. Direct acylation favors the 5-position; Directed Ortho-Lithiation (DoM) is required to secure the 7-position.

Core Experimental Protocols

Protocol A: Selective Alpha-Bromination

Objective: Functionalize the acetyl group to an

The Challenge: The dihydrobenzofuran ring is highly activated. Using elemental bromine (

Materials

-

Substrate: 1-(2,3-dihydro-7-benzofuranyl)ethanone (1.0 eq)

-

Reagent: Phenyltrimethylammonium Tribromide (PTT) (1.05 eq)

-

Solvent: THF (anhydrous)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 g (6.17 mmol) of the ketone in 15 mL of anhydrous THF in a round-bottom flask under

atmosphere. -

Reagent Addition: Cool the solution to 0°C. Add PTT (2.43 g, 6.48 mmol) portion-wise over 15 minutes. Note: PTT is a crystalline solid that releases

slowly, preventing high local concentrations that favor ring substitution. -

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (

) should disappear, replaced by a slightly less polar product. -

Quench: Filter off the quaternary ammonium salt precipitate. Dilute the filtrate with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash combined organics with saturated

and brine. Dry over -

Validation:

-

1H NMR (

): Look for the disappearance of the methyl singlet ( -

Check for Ring Bromination: Ensure the aromatic region still integrates to 3 protons. If only 2 protons remain, ring bromination occurred (likely at C5).

-

Protocol B: Baeyer-Villiger Oxidation (Synthesis of 7-Hydroxy-2,3-dihydrobenzofuran)

Objective: Convert the acetyl group to a hydroxyl group. This is essential for synthesizing derivatives where the benzofuran acts as a bioisostere for catechol or phenol moieties.

Mechanism: The aryl group has a higher migratory aptitude than the methyl group, leading to the formation of the ester (acetate), which is then hydrolyzed.

Materials

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA) (77% max, 1.5 eq)

-

Buffer:

(2.0 eq) – Critical to prevent acid-catalyzed side reactions. -

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology

-

Preparation: Dissolve substrate (1.0 eq) in DCM (0.1 M concentration). Add

(2.0 eq) and stir vigorously. -

Oxidation: Add m-CPBA (1.5 eq) in portions at 0°C.

-

Reflux: Warm to RT and then reflux gently for 6–12 hours.

-

Checkpoint: Monitor the disappearance of the ketone carbonyl stretch (

) and appearance of the ester carbonyl (

-

-

Workup: Quench with saturated

(destroys excess peroxide). Wash with saturated -

Hydrolysis (One-Pot optional): To isolate the phenol directly, treat the crude ester with MeOH/KOH (1M) at RT for 1 hour. Acidify to pH 4 with 1M HCl.

-

Yield Expectation: 75–85% yield of 2,3-dihydrobenzofuran-7-yl acetate (or phenol).

Reaction Network & Troubleshooting

Diagram 2: Downstream Functionalization Pathways

Caption: Primary reaction manifolds. The alpha-bromo and carboxylic acid derivatives are high-value intermediates for medicinal chemistry.

Troubleshooting Guide: Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Product contains 2 Bromines (NMR) | Ring bromination occurred at C5. | Switch from |

| Low Yield in B-V Oxidation | Hydrolysis of ester during workup or incomplete conversion. | Ensure buffer ( |

| Starting Material Recovery (Lithiation) | Incomplete deprotonation. | Use fresh n-BuLi (titrate before use). Ensure TMEDA is dry (distilled over |

| Formation of 5-isomer | Used Friedel-Crafts conditions instead of Lithiation. | Stop. You cannot force FC to the 7-position efficiently. Adopt the Lithiation protocol. |

References

-

Regioselective Synthesis via Lithiation

-

Gou, S., et al. "Design, synthesis and biological evaluation of novel benzofuran derivatives." European Journal of Medicinal Chemistry. (2019). (Demonstrates the necessity of specific directing groups for 7-position functionalization).

-

-

Baeyer-Villiger Oxidation Protocols

-

Alpha-Bromination Selectivity

-

General Reactivity of Benzofurans

-

Katritzky, A. R. Advances in Heterocyclic Chemistry. Academic Press.[8] (Standard reference for electrophilic substitution patterns in benzofurans).

-

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Screening for biological activity of "1-(2,3-Dihydro-7-benzofuranyl)ethanone"

Application Note: Screening & Characterization of 1-(2,3-Dihydro-7-benzofuranyl)ethanone

Abstract

This technical guide outlines the screening protocols for 1-(2,3-Dihydro-7-benzofuranyl)ethanone (CAS: 170730-06-0), a critical pharmacophore and intermediate. While primarily known as the key precursor for Darifenacin (a selective muscarinic M3 antagonist), this benzofuran scaffold possesses intrinsic physicochemical properties relevant to Fragment-Based Drug Discovery (FBDD). This document provides workflows for Quality Control (QC) screening , basal cytotoxicity profiling , and functional scaffold assessment , designed for drug development professionals optimizing benzofuran libraries.

Introduction & Molecule Profile

1-(2,3-Dihydro-7-benzofuranyl)ethanone represents a "privileged structure" in medicinal chemistry—a core scaffold capable of providing high-affinity ligands for diverse biological targets.

-

Primary Utility: Strategic intermediate for the synthesis of Darifenacin hydrobromide.

-

Structural Significance: The 7-acetyl group provides a reactive handle for condensation reactions (e.g., aldol-type), while the dihydrobenzofuran ring offers lipophilic binding interactions and potential antioxidant capacity.

-

Screening Context: Unlike fully assembled drugs, screening this molecule involves three distinct phases:

-

Purity Screening: Ensuring absence of isomeric impurities (e.g., 5-acetyl isomers) that compromise downstream synthesis.

-

Safety Profiling: Establishing the baseline cellular toxicity of the scaffold.

-

Activity Screening: Assessing the core's contribution to receptor binding (Fragment Efficiency).

-

Table 1: Physicochemical Profile

| Property | Value | Relevance to Screening |

| Molecular Weight | 162.19 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| LogP | ~2.1 (Predicted) | Good membrane permeability; requires DMSO for stock solutions. |

| H-Bond Acceptors | 2 | Moderate polarity; capable of interacting with receptor pockets. |

| Key Reactivity | C7-Acetyl group | Susceptible to reduction or condensation; monitor stability in assay buffers. |

Pre-Analytical Phase: Quality & Solubility Screening

Before biological assays, the material must be screened for identity and isomeric purity. Commercial synthesis often yields regioisomers (e.g., 5-acetyl vs. 7-acetyl) which have vastly different biological activities.

Protocol 1: High-Resolution Purity Screening (HPLC)

Objective: Quantify the 7-acetyl isomer and detect common synthetic by-products (phenolic precursors).

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water.

-

B: Acetonitrile.[1]

-

-

Gradient: 0-5 min (10% B); 5-20 min (10% → 80% B); 20-25 min (80% B).

-

Detection: UV at 280 nm (benzofuran absorption max) and 210 nm.

-

Acceptance Criteria: Purity > 98.5% (Area %). Any peak > 0.1% must be characterized (ICH Q3A guidelines).

Solubility Preparation for Bioassays:

-

Stock Solution: Dissolve 10 mg in 1 mL DMSO (100% v/v) to create a ~60 mM stock. Vortex for 30s.

-

Stability Check: Incubate 10 µL of stock in 990 µL PBS (pH 7.4) for 24 hours at 37°C. Analyze by HPLC to confirm no hydrolysis of the acetyl group.

Biological Screening Protocols

Protocol 2: Basal Cytotoxicity Profiling (MTT Assay)

Rationale: As a fragment, the molecule should ideally exhibit low cytotoxicity to allow for high-concentration screening in FBDD. We use HepG2 (metabolic competence) and SH-SY5Y (neural relevance for Darifenacin-like analogs).

Materials:

-

Cell Lines: HepG2 (ATCC HB-8065), SH-SY5Y (ATCC CRL-2266).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2][3]

-

Positive Control: Triton X-100 (0.1%).

Step-by-Step Workflow:

-

Seeding: Plate cells at 1 x 10^4 cells/well in 96-well plates. Incubate 24h for attachment.

-

Dosing: Treat cells with serial dilutions of the test compound (0.1 µM to 500 µM) in culture medium (max DMSO 0.5%).

-

Note: High concentrations (up to 500 µM) are typical for fragment screening.

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Development: Add 20 µL MTT (5 mg/mL) per well. Incubate 4 hours.

-

Solubilization: Aspirate media, add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure Absorbance at 570 nm.

Data Analysis:

Calculate % Cell Viability =

-

Target Result: IC50 > 100 µM indicates a "safe" scaffold for further optimization.

Protocol 3: Targeted Fragment Screening (Muscarinic M3)

Rationale: Since this molecule is the core of Darifenacin (M3 antagonist), this assay determines if the fragment alone retains any affinity for the receptor, validating the "scaffold hopping" potential.

Assay Type: Radioligand Binding Competition Assay. Membrane Source: CHO-K1 cells stably expressing human M3 receptors (PerkinElmer/Eurofins).

Workflow:

-

Buffer Prep: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA.

-

Ligand: [3H]-N-Methylscopolamine (0.2 nM final).

-

Competition:

-

Add 50 µL Membrane prep (5 µg protein).

-

Add 50 µL [3H]-Ligand.

-

Add 50 µL Test Compound (Screen at single high dose: 100 µM) or Vehicle.

-

Non-Specific Binding (NSB): Define with 1 µM Atropine.

-

-

Incubation: 2 hours at 25°C (Equilibrium).

-

Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Counting: Liquid Scintillation Counting (LSC).

Interpretation:

-

> 50% Inhibition at 100 µM: The fragment is a "Hit." It binds the orthosteric site.

-

< 20% Inhibition: The fragment requires the pyrrolidine side chain (present in Darifenacin) for binding energy.

Visualization of Screening Logic

The following diagram illustrates the decision matrix for screening this scaffold, distinguishing between its role as a raw intermediate and a drug discovery fragment.

Figure 1: Integrated Screening Workflow. Blue path represents chemical synthesis utility; Green path represents Fragment-Based Drug Discovery (FBDD) utility.

Mechanistic Insight: The Benzofuran Pathway

Understanding why we screen this molecule requires visualizing its transformation into the active drug, Darifenacin. This highlights the critical "Growth Vectors" on the scaffold.

Figure 2: Synthetic progression from the benzofuran scaffold to the active pharmaceutical ingredient (Darifenacin), illustrating the pharmacophore assembly.[4]

References

-

Darifenacin Synthesis & Impurity Profiling

-

Benzofuran Scaffold Biological Activity

- Safety Data & Handling: Title: Safety Data Sheet: 1-(2,3-Dihydro-7-benzofuranyl)ethanone. Source: Fisher Scientific / Thermo Fisher.

-

Fragment-Based Screening Methodologies

- Title: Practical Strategies for Fragment-Based Drug Discovery.

- Source: NIH / PubMed Central.

-

URL:[Link]

Sources